Cas no 871366-56-2 (4-4-(4-chlorophenyl)-1H-pyrazol-1-ylbenzoic acid)
4-4-(4-chlorophenyl)-1H-pyrazol-1-ylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-4-(4-chlorophenyl)-1H-pyrazol-1-ylbenzoic acid
- Benzoic acid, 4-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-
- Peakdale1_001792
- SCHEMBL182033
- DTXSID30409204
- 4-[4-(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]BENZOIC ACID
- AKOS017547743
- WJB36656
- EN300-269952
- HMS523B10
- SR-01000387909
- SR-01000387909-1
- Z1365535944
- 816-656-3
- 871366-56-2
- DB-195267
- 4-[4-(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]BENZOICACID
- 4-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)benzoic acid
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- MDL: MFCD02579341
- Inchi: 1S/C16H11ClN2O2/c17-14-5-1-11(2-6-14)13-9-18-19(10-13)15-7-3-12(4-8-15)16(20)21/h1-10H,(H,20,21)
- InChI Key: CSDGKFGDWSKXIS-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1C=NN(C=1)C1C=CC(C(=O)O)=CC=1
Computed Properties
- Exact Mass: 298.0509053Da
- Monoisotopic Mass: 298.0509053Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 363
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 55.1Ų
4-4-(4-chlorophenyl)-1H-pyrazol-1-ylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AC24441-2.5g |
4-[4-(4-chlorophenyl)-1h-pyrazol-1-yl]benzoic acid |
871366-56-2 | 95% | 2.5g |
$1566.00 | 2024-04-19 | |
| A2B Chem LLC | AC24441-5g |
4-[4-(4-chlorophenyl)-1h-pyrazol-1-yl]benzoic acid |
871366-56-2 | 95% | 5g |
$2301.00 | 2024-04-19 | |
| A2B Chem LLC | AC24441-10g |
4-[4-(4-chlorophenyl)-1h-pyrazol-1-yl]benzoic acid |
871366-56-2 | 95% | 10g |
$3394.00 | 2024-04-19 | |
| Ambeed | A861932-1g |
4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]benzoic acid |
871366-56-2 | 95% | 1g |
$740.0 | 2025-04-16 | |
| A2B Chem LLC | AC24441-50mg |
4-[4-(4-chlorophenyl)-1h-pyrazol-1-yl]benzoic acid |
871366-56-2 | 95% | 50mg |
$219.00 | 2024-04-19 | |
| A2B Chem LLC | AC24441-100mg |
4-[4-(4-chlorophenyl)-1h-pyrazol-1-yl]benzoic acid |
871366-56-2 | 95% | 100mg |
$306.00 | 2024-04-19 | |
| A2B Chem LLC | AC24441-250mg |
4-[4-(4-chlorophenyl)-1h-pyrazol-1-yl]benzoic acid |
871366-56-2 | 95% | 250mg |
$422.00 | 2024-04-19 | |
| A2B Chem LLC | AC24441-500mg |
4-[4-(4-chlorophenyl)-1h-pyrazol-1-yl]benzoic acid |
871366-56-2 | 95% | 500mg |
$645.00 | 2024-04-19 | |
| A2B Chem LLC | AC24441-1g |
4-[4-(4-chlorophenyl)-1h-pyrazol-1-yl]benzoic acid |
871366-56-2 | 95% | 1g |
$818.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1715914-1g |
4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]benzoic acid |
871366-56-2 | 98% | 1g |
¥7770.00 | 2024-04-27 |
4-4-(4-chlorophenyl)-1H-pyrazol-1-ylbenzoic acid Suppliers
4-4-(4-chlorophenyl)-1H-pyrazol-1-ylbenzoic acid Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 4-4-(4-chlorophenyl)-1H-pyrazol-1-ylbenzoic acid
4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)benzoic Acid (CAS No. 871366-56-2): A Comprehensive Overview
4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)benzoic acid (CAS No. 871366-56-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This benzoic acid derivative features a unique pyrazole ring substituted with a chlorophenyl group, making it a valuable intermediate in drug discovery and development. The compound's molecular structure combines aromatic and heterocyclic components, offering diverse reactivity and potential applications.
The growing interest in 4-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)benzoic acid stems from its structural similarity to various bioactive molecules. Researchers are particularly interested in its potential as a pharmaceutical intermediate for developing novel therapeutic agents. Recent studies suggest possible applications in targeting inflammatory pathways, though more research is needed to confirm these findings. The compound's chlorophenyl-pyrazole moiety is especially noteworthy, as similar structures have shown promise in medicinal chemistry.
From a chemical perspective, CAS 871366-56-2 demonstrates interesting properties that make it valuable for synthetic chemistry applications. The benzoic acid group provides an excellent handle for further derivatization, while the pyrazole nitrogen atoms offer coordination sites for metal complex formation. These characteristics have led to exploration of the compound in materials science, particularly in the development of specialized polymers and coordination compounds with potential electronic applications.
The synthesis of 4-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)benzoic acid typically involves multi-step organic reactions, with careful control of reaction conditions being crucial for optimal yield. Modern synthetic approaches often employ palladium-catalyzed coupling reactions to construct the pyrazole ring system, followed by selective functionalization of the benzoic acid moiety. Recent advances in green chemistry have prompted researchers to develop more sustainable synthetic routes for such heterocyclic compounds.
Analytical characterization of 871366-56-2 employs standard techniques including NMR spectroscopy, mass spectrometry, and HPLC purity analysis. The compound typically appears as a white to off-white crystalline powder with defined melting characteristics. Proper storage conditions (usually at room temperature in a dry environment) are essential to maintain its stability over time.
In the pharmaceutical industry, derivatives of 4-(4-chlorophenyl)-1H-pyrazol-1-yl benzoic acid are being investigated for their potential biological activities. While the parent compound itself may not be biologically active, its structural features make it an excellent scaffold for drug development. The chlorophenyl group often contributes to enhanced binding affinity in drug-target interactions, while the pyrazole ring can improve metabolic stability.
The market for specialized chemical intermediates like CAS 871366-56-2 has been growing steadily, driven by increasing demand from the pharmaceutical and materials science sectors. Suppliers typically offer this compound in research quantities, with purity levels ranging from 95% to 98% for most applications. Current research trends focus on developing more efficient synthetic routes and exploring novel applications in medicinal chemistry and functional materials.
Safety considerations for handling 4-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)benzoic acid follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment including gloves and safety glasses is recommended. Material safety data sheets provide detailed handling instructions for this chemical intermediate.
Recent publications have highlighted innovative applications of pyrazole-benzoic acid derivatives in various fields. Some studies explore their use as building blocks for metal-organic frameworks (MOFs), while others investigate their potential as precursors for photoactive materials. The versatility of this chemical scaffold continues to inspire new research directions across multiple disciplines.
For researchers working with 871366-56-2, proper analytical characterization is crucial. Standard reference spectra (1H NMR, 13C NMR, and IR) are typically provided by suppliers to assist with compound verification. Advanced users may employ techniques like X-ray crystallography to fully elucidate the molecular structure, particularly when developing novel derivatives.
The future outlook for 4-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)benzoic acid appears promising, with potential applications emerging in drug discovery, material science, and chemical biology. As synthetic methodologies continue to advance, we can expect to see more efficient production processes and novel derivatives with tailored properties. The compound's unique structural features ensure it will remain relevant in cutting-edge chemical research.
Quality control for CAS 871366-56-2 typically involves multiple analytical techniques to ensure batch-to-batch consistency. Reputable suppliers provide comprehensive certificates of analysis including HPLC chromatograms and spectroscopic data. Researchers are advised to verify the identity and purity of the compound upon receipt, especially when used in sensitive applications.
Environmental considerations for 4-(4-chlorophenyl)-1H-pyrazol-1-yl benzoic acid follow standard protocols for organic chemical disposal. While not classified as a persistent environmental pollutant, proper waste management procedures should be followed according to local regulations. The development of greener synthetic routes for such compounds remains an active area of research.
In conclusion, 4-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)benzoic acid (CAS No. 871366-56-2) represents an important chemical building block with diverse potential applications. Its unique combination of aromatic and heterocyclic features makes it valuable for pharmaceutical research, materials development, and synthetic chemistry. As research continues to uncover new applications for this versatile compound, its importance in specialized chemical sectors is likely to grow.
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